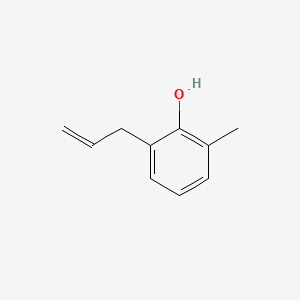

2-Allyl-6-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7,11H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREVCRYZAWNLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187198 | |

| Record name | 6-Allyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-58-3 | |

| Record name | 2-Methyl-6-(2-propen-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3354-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allyl-6-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyl-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Allyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-allyl-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ALLYL-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGU079WOI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Allyl-6-methylphenol CAS number 3354-58-3 properties

An In-Depth Technical Guide to 2-Allyl-6-methylphenol (CAS 3354-58-3)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 3354-58-3), a disubstituted phenol of significant interest to researchers in materials science, organic synthesis, and drug development. Also known as 6-Allyl-o-cresol, this compound possesses a unique combination of reactive functional groups—a phenolic hydroxyl, an allyl group, and a substituted aromatic ring—that make it a versatile precursor for a range of applications. This document details its physicochemical properties, established synthetic routes with a focus on the Claisen rearrangement, spectroscopic signature, chemical reactivity, and potential applications, particularly as a monomer in polymer chemistry and a scaffold in medicinal chemistry. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting.

Core Physicochemical Properties

This compound is a colorless to light brown liquid at room temperature.[1] Its key properties are summarized below, providing foundational data for experimental design and process modeling.

| Property | Value | Reference(s) |

| CAS Number | 3354-58-3 | [2][3] |

| Molecular Formula | C₁₀H₁₂O | [4][5][] |

| Molecular Weight | 148.20 g/mol | [4][5][] |

| Boiling Point | 231-233 °C (lit.) | [2][4][3] |

| Density | 0.992 g/mL at 25 °C (lit.) | [2][4][3] |

| Refractive Index (n20/D) | 1.538 (lit.) | [2][4][3] |

| Flash Point | 94 °C (201.2 °F) - closed cup | [4] |

| Appearance | Liquid | [4] |

| SMILES | Cc1cccc(CC=C)c1O | [4] |

| InChI Key | WREVCRYZAWNLRZ-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

The principal and most historically significant method for synthesizing 2-allylphenols is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[7][8] The synthesis of this compound is a classic two-step process beginning with o-cresol.

Step 1: Williamson Ether Synthesis of Allyl 2-methylphenyl ether This initial step involves the formation of an ether from an alkoxide and an alkyl halide. Here, o-cresol is deprotonated by a base to form the more nucleophilic phenoxide, which then attacks an allyl halide.

Step 2: Thermal Claisen Rearrangement The synthesized allyl 2-methylphenyl ether undergoes a[4][4]-sigmatropic rearrangement upon heating to yield the final product, this compound.[9][10] The reaction is driven by the formation of a stable aromatic phenol from a dienone intermediate.[7][8]

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on established methodologies for Williamson ether synthesis and Claisen rearrangement.[10][11][12]

Part A: Synthesis of Allyl 2-methylphenyl ether

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol in a suitable polar aprotic solvent (e.g., acetone or DMF).

-

Addition of Base: Add an equimolar amount of a powdered anhydrous base, such as potassium carbonate, to the solution.

-

Addition of Allyl Halide: Add a slight excess (1.1 equivalents) of allyl bromide or allyl chloride dropwise to the stirring mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with a dilute NaOH solution to remove unreacted cresol, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude allyl 2-methylphenyl ether, which can be purified further by vacuum distillation if necessary.

Part B: Claisen Rearrangement to this compound

-

Reaction Setup: Place the purified allyl 2-methylphenyl ether in a flask equipped with an air condenser or a short path distillation head.

-

Thermal Rearrangement: Heat the ether to a high temperature, typically around 190-220 °C.[11] The reaction can be monitored by observing the rise in the boiling point of the liquid.[11] The rearrangement is typically complete within 4-6 hours.

-

Workup and Purification: Cool the resulting crude product. For purification, dissolve the product in a 20% aqueous sodium hydroxide solution.[11] Extract this basic solution with a nonpolar solvent like petroleum ether to remove any non-phenolic impurities.[11] Carefully acidify the aqueous layer with a strong acid (e.g., H₂SO₄ or HCl) to precipitate the this compound. Extract the product into diethyl ether, dry the organic layer, and remove the solvent. The final product is then purified by vacuum distillation.[11]

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of spectroscopic methods. The expected spectral features are outlined below.

| Technique | Expected Features |

| ¹H NMR | - Phenolic OH: A broad singlet, chemical shift is concentration and solvent dependent. - Aromatic Protons: Multiplets in the aromatic region (~6.7-7.1 ppm). - Allyl Vinyl Protons: A multiplet for the internal vinyl proton (-CH=) and two multiplets for the terminal vinyl protons (=CH₂), typically between 5.0 and 6.1 ppm.[13] - Allyl Methylene Protons: A doublet for the -CH₂- group adjacent to the aromatic ring (~3.3 ppm). - Methyl Protons: A singlet for the -CH₃ group (~2.2 ppm). |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (~115-155 ppm), including the carbon bearing the hydroxyl group (C-O) at the lower field end. - Allyl Carbons: Signals for the three allyl carbons: ~137 ppm (-CH=), ~115 ppm (=CH₂), and ~35 ppm (-CH₂-). - Methyl Carbon: A signal in the aliphatic region (~16 ppm). |

| IR Spectroscopy | - O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - C=C Stretch (Allyl & Aromatic): Medium to sharp peaks in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. - C-O Stretch: A strong peak in the 1200-1260 cm⁻¹ region.[14][15] |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 148, corresponding to the molecular weight of the compound. - Key Fragments: Fragmentation may involve loss of methyl (m/z 133) or cleavage of the allyl group, leading to characteristic fragment ions.[16][14] |

Reactivity and Applications in Research & Development

The utility of this compound stems from its trifunctional nature, offering multiple sites for chemical modification and making it a valuable intermediate.

Caption: Relationship between structure and applications.

Role in Polymer Science

The allyl group is amenable to various polymerization techniques, including radical and cationic polymerization.[17][18] This allows this compound to be used as a monomer for creating polymers with pendant phenolic groups. These resulting polymers can exhibit valuable properties:

-

Antioxidant Additives: The phenolic moiety can impart antioxidant and thermal stability to the polymer backbone.[19]

-

Cross-linking: The double bond can be used for curing or cross-linking resins, enhancing the mechanical and thermal properties of materials.[20]

-

Functional Polymers: The hydroxyl group can be further modified post-polymerization, allowing for the attachment of other functional molecules, which is particularly relevant in the development of materials for drug delivery or biomaterials.[21]

Utility as a Synthetic Building Block

In drug discovery and fine chemical synthesis, this compound serves as a versatile starting material.[]

-

Scaffold for Bioactive Molecules: The phenol scaffold is a common feature in many biologically active compounds. The ortho-allyl and -methyl groups provide steric and electronic handles to tune the properties of derivative molecules.

-

Further Functionalization: The allyl group can be transformed into other functional groups (e.g., via oxidation to an epoxide or diol, or isomerization followed by cleavage), opening pathways to more complex structures.

-

Antioxidant Research: As a substituted phenol, it is a candidate for studies on antioxidant activity, where the substitution pattern on the ring can be correlated with radical-scavenging efficacy.[19][22]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are mandatory for its handling.

| Hazard Type | GHS Classification & Precautionary Statements | Reference(s) |

| Classification | - Skin Irritation (Category 2), H315: Causes skin irritation. - Eye Irritation (Category 2), H319: Causes serious eye irritation. - Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation. | [4][14] |

| Signal Word | Warning | [4] |

| Handling & PPE | - P261: Avoid breathing dust/fume/gas/mist/vapors/spray. - P280: Wear protective gloves/protective clothing/eye protection/face protection. - P302 + P352: IF ON SKIN: Wash with plenty of soap and water. - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][14] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [1] |

Conclusion

This compound is a chemical compound with significant academic and industrial relevance. Its straightforward synthesis via the Claisen rearrangement makes it readily accessible, while its trifunctional nature provides a rich platform for chemical innovation. For researchers in polymer science, it offers a pathway to functional materials with built-in antioxidant properties. For synthetic and medicinal chemists, it represents a valuable and modifiable scaffold for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in these diverse fields.

References

- Wikipedia. Claisen rearrangement. [URL: https://en.wikipedia.org/wiki/Claisen_rearrangement]

- Molbase. This compound. [URL: https://www.molbase.

- Sigma-Aldrich. This compound 98. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a34007]

- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0378493.htm]

- eMolecules. CAS Number 3354-58-3. [URL: https://www.emolecules.com/cgi-bin/more?vid=531580]

- Organic Reactions. The Claisen Rearrangement. [URL: https://organicreactions.org/index.php/The_Claisen_Rearrangement]

- ChemicalBook. This compound - Safety Data Sheet. [URL: https://www.chemicalbook.com/productmSDS_3354-58-3-CB0378493.htm]

- PubChem, National Institutes of Health. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76883]

- ACS Publications, Journal of Chemical Education. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [URL: https://pubs.acs.org/doi/abs/10.1021/ed086p1643]

- abcr Gute Chemie. AB109777 | CAS 3354-58-3. [URL: https://www.abcr.de/shop/en/ab109777]

- ResearchGate. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [URL: https://www.researchgate.net/publication/231362725_The_Preparation_of_Allyl_Phenyl_Ether_and_2-Allylphenol_Using_the_Williamson_Ether_Synthesis_and_Claisen_Rearrangement]

- BYJU'S. Claisen Rearrangement. [URL: https://byjus.com/chemistry/claisen-rearrangement/]

- CPAchem. Safety data sheet. [URL: https://www.cpachem.com/msds/SB9610_v-1_e-SDS.pdf]

- Cheméo. Chemical Properties of Phenol, 2-methyl-6-(2-propenyl)- (CAS 3354-58-3). [URL: https://www.chemeo.com/cid/70-025-4/Phenol-2-methyl-6-2-propenyl.html]

- CookeChem. This compound, 98%, 3354-58-3. [URL: https://www.cookechem.com/product/cas-3354-58-3.html]

- Sigma-Aldrich. This compound 98 3354-58-3. [URL: https://www.sigmaaldrich.

- BOC Sciences. CAS 3354-58-3 this compound. [URL: https://www.bocsci.com/product/2-allyl-6-methylphenol-cas-3354-58-3-401375.html]

- Cole-Parmer. Material Safety Data Sheet - 2-Allylphenol, 99+%. [URL: https://www.coleparmer.com/msds/28952.htm]

- ERIC. Spectroscopy Data for Undergraduate Teaching. [URL: https://eric.ed.gov/?id=EJ1387607]

- Benchchem. Application Notes and Protocols for the Polymerization of 2-Allyl-5-trifluoromethyl phenol. [URL: https://www.benchchem.

- PrepChem.com. Preparation of 2-allylphenol. [URL: http://www.prepchem.com/synthesis-of-2-allylphenol/]

- Google Patents. US4060563A - Process for preparing 2-allyl phenol. [URL: https://patents.google.

- The Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.

- PubChemLite. This compound (C10H12O). [URL: https://pubchemlite.deepchem.io/substance/76883]

- Sigma-Aldrich. This compound 98 3354-58-3. [URL: https://www.sigmaaldrich.com/KR/ko/product/aldrich/a34007]

- PubMed Central, National Institutes of Health. Significance of Polymers with “Allyl” Functionality in Biomedicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]

- MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [URL: https://www.mdpi.com/1420-3049/28/6/2657]

- Gantrade Corporation. Polymer Applications of Allyl Alcohol. [URL: https://gantrade.

- PMC, National Institutes of Health. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4158225/]

- MDPI. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [URL: https://www.mdpi.com/1420-3049/26/22/6893]

- European Pharmaceutical Review. Applications in drug development. [URL: https://www.europeanpharmaceuticalreview.

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [URL: https://pubs.acs.org/doi/10.1021/jo902246p]

- ScienceDirect. RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. [URL: https://www.sciencedirect.com/science/article/pii/S027869152100224X]

- National Institutes of Health. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893979/]

- Benchchem. An In-depth Technical Guide to 2-Ethyl-6-methylphenol: Discovery and History. [URL: https://www.benchchem.com/w/wp-content/uploads/2024/07/2-ethyl-6-methylphenol-technical-guide.pdf]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 3354-58-3 [chemicalbook.com]

- 4. 2-烯丙基-6-甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS Number 3354-58-3 [emolecules.com]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. organicreactions.org [organicreactions.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. prepchem.com [prepchem.com]

- 12. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. This compound | C10H12O | CID 76883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. files.eric.ed.gov [files.eric.ed.gov]

- 16. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. gantrade.com [gantrade.com]

- 21. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Physical and chemical properties of 2-Allyl-6-methylphenol

An In-depth Technical Guide to 2-Allyl-6-methylphenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes its core physicochemical properties, analytical characterization, synthesis protocols, and safety considerations. The structure is designed to logically present foundational data before delving into practical applications and handling, ensuring a thorough understanding for both academic and industrial contexts.

Core Compound Identification and Structure

This compound is an organic compound featuring a phenol ring substituted with both an allyl and a methyl group. Understanding its fundamental identifiers is the first step in its application.

-

IUPAC Name : 2-methyl-6-prop-2-enylphenol[1][]

-

Synonyms : 6-Allyl-o-cresol, 2-Methyl-6-(2-propenyl)phenol, Phenol, 2-methyl-6-(2-propenyl)-[1][3][4]

-

Molecular Weight : 148.20 g/mol [1][]

The structural arrangement of the hydroxyl, methyl, and allyl groups on the benzene ring dictates its reactivity and steric profile, making it a valuable building block in organic synthesis.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in experimental design. The compound typically presents as a colorless to pale yellow liquid[6].

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Liquid | |

| Boiling Point | 231-233 °C (lit.) | [] |

| Density | 0.992 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.538 (lit.) | |

| Flash Point | 94 °C (201.2 °F) - closed cup | [7] |

| Solubility | Soluble in organic solvents; limited solubility in water.[6] | |

| Stability | Stable under recommended storage conditions.[7] |

Analytical Characterization: Spectroscopic Profile

Accurate identification and purity assessment of this compound are achieved through standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum shows a characteristic broad absorption band around 3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.[8] Additional significant peaks include those for aromatic C-H stretching and C=C stretching from the allyl group and benzene ring.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides distinct signals for the aromatic protons, the vinyl protons of the allyl group, the methylene protons adjacent to the ring, the methyl protons, and the hydroxyl proton. The complex splitting patterns of the allyl group's vinyl protons are key identifiers.

-

¹³C NMR : The carbon spectrum shows distinct resonances for the aromatic carbons, with the carbon bearing the hydroxyl group appearing downfield, as well as signals for the carbons of the allyl and methyl groups.[1]

-

-

Mass Spectrometry (MS) : Mass spectrometry data reveals a molecular ion peak (M+) corresponding to its molecular weight of approximately 148 g/mol .[1][9] Fragmentation patterns typically involve cleavage related to the allyl group.[1]

Synthesis, Reactivity, and Mechanistic Insights

This compound is a valuable intermediate, and its synthesis is a key topic for chemists. A common and illustrative preparative route involves a Claisen rearrangement, a powerful sigmatropic rearrangement in organic chemistry.

General Synthesis Workflow

The synthesis generally begins with the Williamson ether synthesis to form an allyl aryl ether, which is then thermally rearranged to yield the target ortho-allyl phenol.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Claisen Rearrangement

This protocol describes the thermal rearrangement of the precursor, allyl phenyl ether, to 2-allylphenol. The principle is directly applicable to the synthesis of this compound from its corresponding ether.

-

Setup : Place the precursor, allyl 2-methylphenyl ether, into a round-bottom flask equipped with a reflux condenser.

-

Heating : Heat the ether to its boiling point (approx. 190 °C). The temperature will gradually rise as the rearrangement proceeds.[10]

-

Monitoring : Continue heating for several hours, monitoring the temperature. The reaction is complete when the temperature stabilizes at the boiling point of the product (approx. 220-230 °C).[10]

-

Workup :

-

Cool the reaction mixture.

-

Dissolve the crude product in a 20% aqueous sodium hydroxide solution. This step selectively deprotonates the phenolic product, rendering it water-soluble.

-

Extract with a nonpolar solvent (e.g., petroleum ether) to remove any unreacted starting ether.[10][11]

-

Acidify the aqueous layer with a strong acid (e.g., sulfuric acid) to re-protonate the phenoxide and precipitate the crude this compound.

-

-

Purification : Extract the product with an organic solvent (e.g., ether), dry the organic layer over an anhydrous salt like sodium sulfate, and remove the solvent.[10] Final purification is typically achieved by vacuum distillation.[10]

Chemical Reactivity

The reactivity of this compound is governed by its three key functional components, making it a versatile synthon.

Caption: Key reactivity sites of this compound.

-

Phenolic Hydroxyl Group : The acidic proton can be easily removed by a base. This site is prone to O-alkylation and esterification.

-

Aromatic Ring : The ring is activated by the hydroxyl and alkyl groups, making it susceptible to electrophilic aromatic substitution reactions.

-

Allyl Group : The carbon-carbon double bond can undergo various addition reactions (e.g., hydrogenation, halogenation) and is a handle for polymerization.[6]

Applications in Research and Development

While not an end-product drug itself, this compound serves as a crucial intermediate in the synthesis of more complex molecules.

-

Organic Synthesis : It is primarily used as a research chemical and a building block for creating substituted phenols, which are precursors to a wide range of organic compounds.[]

-

Polymer and Resin Chemistry : The presence of the allyl group makes it a candidate for the synthesis of resins and coatings, where the double bond can participate in cross-linking processes.[6]

-

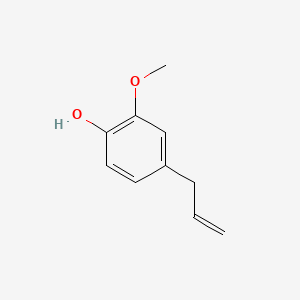

Drug Discovery Precursor : Phenolic structures are common scaffolds in medicinal chemistry. This compound provides a platform for introducing further functionality to develop novel molecular entities for biological screening. Its structural isomer, 6-allylguaiacol (2-allyl-6-methoxyphenol), is noted as a flavoring agent and has been evaluated for safety in food applications, highlighting the biological relevance of related structures.[12]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

GHS Hazard Classification

According to GHS classifications, this chemical poses the following hazards:

-

H315 : Causes skin irritation[1]

-

H319 : Causes serious eye irritation[1]

-

H335 : May cause respiratory irritation[1]

The signal word associated with these hazards is "Warning".

Recommended Handling and PPE

-

Engineering Controls : Use only outdoors or in a well-ventilated area.[13]

-

Personal Protective Equipment (PPE) :

-

Hygiene : Wash hands thoroughly after handling.[13]

Storage and Incompatibility

-

Storage : Store in a well-ventilated place and keep the container tightly closed.[13] The designated storage class is 8A for combustible, corrosive hazardous materials.

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[7]

-

Hazardous Decomposition : Under fire conditions, hazardous decomposition products such as carbon oxides can form.[7][13]

References

- This compound | C10H12O | CID 76883 - PubChem. (n.d.). National Center for Biotechnology Information.

- This compound - 3354-58-3. (2025-05-20). Chemical Register.

- This compound | Chemical Substance Information. (n.d.). J-GLOBAL.

- Field, L. D., et al. (n.d.). Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. Wiley.

- McMurry, J. (n.d.). Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Cengage.

- Phenol, 2-methyl-6-(2-propenyl)-. (n.d.). NIST WebBook.

- Safety data sheet according to 1907/2006/EC, Article 31. (2024-02-09). CPAchem.

- The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. (2025-08-06). ResearchGate.

- Preparation of 2-allylphenol. (n.d.). PrepChem.com.

- Process for preparing 2-allyl phenol. (n.d.). Google Patents.

- This compound (C10H12O). (n.d.). PubChemLite.

- 6-Allylguaiacol | C10H12O2 | CID 347577. (n.d.). PubChem.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Phenol, 2-methyl-6-(2-propenyl)- [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CAS 6628-06-4: 2-Allyl-4-methylphenol | CymitQuimica [cymitquimica.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]

- 10. prepchem.com [prepchem.com]

- 11. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Synthesis pathway for 2-Allyl-6-methylphenol

An In-depth Technical Guide to the Synthesis of 2-Allyl-6-methylphenol

Introduction

This compound, also known as 6-allyl-o-cresol, is a disubstituted phenol of significant interest in organic synthesis.[1][] Its structure, featuring both a nucleophilic hydroxyl group and a reactive allyl group ortho to a methyl substituent, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The strategic placement of the functional groups allows for a variety of subsequent chemical transformations.

This technical guide provides a comprehensive overview of the principal and most reliable pathway for the synthesis of this compound. The core strategy is a robust and high-yielding two-step sequence that begins with the readily available starting material, 2-methylphenol (o-cresol). This process involves a classical Williamson ether synthesis for O-allylation, followed by a thermally induced, intramolecular Claisen rearrangement to furnish the target C-allylated phenol.[3][4] This document is designed for researchers and development professionals, offering not just procedural steps, but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible execution.

Core Synthesis Pathway: A Two-Step Approach

The synthesis is logically executed in two distinct stages. First, the phenolic proton of 2-methylphenol is removed by a base, and the resulting phenoxide undergoes a nucleophilic substitution with an allyl halide to form an ether linkage. Second, this intermediate, allyl 2-methylphenyl ether, is subjected to heating, which initiates a pericyclic rearrangement to yield the final product.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Allyl 2-methylphenyl ether via Williamson Ether Synthesis

Expertise & Experience: Mechanistic Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. The reaction proceeds via an SN2 mechanism. The first and critical step is the deprotonation of the phenol. 2-Methylphenol is weakly acidic, and a suitable base is required to generate the corresponding 2-methylphenoxide anion. While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) is often preferred in a laboratory setting for its lower cost, ease of handling, and sufficient basicity to deprotonate the phenol, especially when paired with a polar aprotic solvent like acetone or DMF which facilitates the SN2 reaction.[3] The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride), displacing the halide and forming the C-O bond of the ether.

Experimental Protocol: O-Allylation

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylphenol and anhydrous potassium carbonate in a polar aprotic solvent such as acetone.

-

Reagent Addition: Add allyl bromide dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting phenol.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃).

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude allyl 2-methylphenyl ether can be purified by vacuum distillation, though for the subsequent rearrangement step, a simple aqueous workup to remove any remaining salts followed by drying may be sufficient.

Data Presentation: Reagent Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Role |

| 2-Methylphenol | 108.14 | 1.0 | (e.g., 10.8 g) | Starting Material |

| Allyl Bromide | 120.98 | 1.1 - 1.2 | (e.g., 13.3 g) | Allyl Source |

| Potassium Carbonate | 138.21 | 1.5 | (e.g., 20.7 g) | Base |

| Acetone | 58.08 | - | (e.g., 200 mL) | Solvent |

Part 2: Synthesis of this compound via Claisen Rearrangement

Expertise & Experience: Mechanistic Rationale

The aromatic Claisen rearrangement is a powerful, uncatalyzed, intramolecular reaction for forming carbon-carbon bonds.[5] It is classified as a[6]-sigmatropic rearrangement, a type of pericyclic reaction where bonds are broken and formed in a single, concerted step through a cyclic transition state.[6][7][8] When allyl 2-methylphenyl ether is heated, the allyl group migrates from the oxygen atom to the ortho-carbon of the aromatic ring.[9]

This process involves a highly ordered, chair-like six-membered transition state.[6] The initial rearrangement disrupts the aromaticity of the ring, forming a transient cyclohexadienone intermediate.[7][9] This intermediate rapidly undergoes enolization (a tautomerization) to restore the highly stable aromatic ring, yielding the final this compound product.[6][9]

Trustworthiness: A Self-Validating System The protocol's integrity is validated by the high regioselectivity of the reaction. The intramolecular nature of the Claisen rearrangement ensures that the allyl group migrates specifically to the adjacent ortho position.[10] While typically requiring high temperatures (180-220 °C)[3], the reaction is often clean. For substrates sensitive to heat, Lewis acids (such as BCl₃ or various metal triflates) can be employed as catalysts to significantly lower the required reaction temperature, sometimes even to ambient temperatures.[11][12] This catalytic approach represents a key process optimization, minimizing potential thermal decomposition and side-product formation.

Caption: Mechanism of the aromatic Claisen rearrangement.

Experimental Protocol: Thermal Rearrangement

-

Reaction Setup: Place the purified allyl 2-methylphenyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer. The reaction is often run neat (without solvent) or in a high-boiling inert solvent like diethylaniline.

-

Reaction: Heat the ether to a high temperature (typically 190-210 °C). The progress of the rearrangement can be monitored by TLC or ¹H NMR by observing the disappearance of the ether signals and the appearance of the product signals.

-

Completion: Maintain the temperature until the starting material is consumed (usually several hours).

-

Purification (Self-Validation): The crude product is a dark liquid. The primary method for purification is vacuum distillation. The significant difference in boiling points between any remaining starting material and the higher-boiling phenolic product allows for effective separation. This purification step is critical for validating the successful conversion and obtaining a product of high purity.[13]

Data Presentation: Product Characterization

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [1][14] |

| Molecular Weight | 148.20 g/mol | [15] |

| Boiling Point | 231-233 °C (lit.) | [16][17] |

| Density | 0.992 g/mL at 25 °C (lit.) | [17] |

| Refractive Index (n20/D) | 1.538 (lit.) | [17] |

| Appearance | Liquid |

Structural confirmation is achieved through spectroscopic methods:

-

¹H NMR: Will show characteristic signals for the aromatic protons, a singlet for the methyl group, vinyl protons of the allyl group, a methylene group attached to the ring, and a broad singlet for the phenolic -OH.[18]

-

¹³C NMR: Will display 10 distinct carbon signals corresponding to the molecular structure.

-

IR Spectroscopy: Will show a strong, broad absorption band for the O-H stretch (around 3400-3500 cm⁻¹) and characteristic peaks for C=C stretching of the allyl group and the aromatic ring.[1]

Conclusion

The synthesis of this compound is reliably achieved through a classical two-step sequence of Williamson ether synthesis followed by a thermal Claisen rearrangement. This pathway is efficient, high-yielding, and demonstrates fundamental principles of organic synthesis. The intramolecular and concerted nature of the Claisen rearrangement provides excellent regioselectivity for the desired ortho-allylated product. Understanding the mechanistic underpinnings of each step, from the SN2 O-allylation to the pericyclic C-allylation, allows for rational optimization, such as the use of Lewis acid catalysis to mitigate the need for high temperatures. The protocols and data presented herein provide a robust framework for the successful synthesis and validation of this valuable chemical intermediate.

References

- Claisen Rearrangement: Mechanism & Examples. NROChemistry. [Link]

- Claisen Rearrangement: Mechanism, Steps & Key Examples. Vedantu. [Link]

- Claisen Rearrangement. Organic Chemistry Portal. [Link]

- An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. BYJU'S. [Link]

- Claisen rearrangement. Slideshare. [Link]

- how can you synthesize 2-allylphenol

- Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. American Chemical Society. [Link]

- Claisen rearrangement. Wikipedia. [Link]

- WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt.

- Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations.

- Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers.

- This compound.

- The Claisen Rearrangement. Organic Reactions. [Link]

- 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [Link]

- CN104211581A - Synthesis process of allylphenol compounds.

- US3929904A - Process for the selective allylation of ortho alkoxy phenols.

- This compound (C10H12O). PubChemLite. [Link]

- US4060563A - Process for preparing 2-allyl phenol.

- The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.

- Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH.

- NMR Chemical Shifts of Trace Impurities.

- Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. [Link]

Sources

- 1. This compound | C10H12O | CID 76883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. how can you synthesize 2-allylphenol from phenol? | Filo [askfilo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Claisen Rearrangement: Mechanism, Steps & Key Examples [vedantu.com]

- 6. Claisen Rearrangement [organic-chemistry.org]

- 7. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Claisen rearrangement | PPTX [slideshare.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt - Google Patents [patents.google.com]

- 13. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 14. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]

- 15. This compound 98 3354-58-3 [sigmaaldrich.com]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. This compound | 3354-58-3 [chemicalbook.com]

- 18. This compound(3354-58-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Allyl-6-methylphenol

Abstract

This technical guide provides a comprehensive overview of 2-Allyl-6-methylphenol, a substituted phenol of significant interest in synthetic organic chemistry and drug development. The document elucidates its chemical identity, including its IUPAC nomenclature and physicochemical properties. Detailed methodologies for its synthesis, primarily centered around the Claisen rearrangement, are presented with mechanistic insights. The guide further explores the compound's reactivity and potential applications as a versatile building block in the synthesis of more complex molecules. Analytical techniques for characterization and established safety protocols are also discussed to provide a holistic understanding for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

This compound is an organic compound that belongs to the class of phenols. It is characterized by a benzene ring substituted with a hydroxyl group, an allyl group, and a methyl group at positions 1, 2, and 6, respectively. While commonly referred to as this compound, its preferred IUPAC name is 2-methyl-6-(prop-2-en-1-yl)phenol .[1][] This nomenclature more precisely defines the structure of the allyl substituent. Other synonyms for this compound include 6-Allyl-o-cresol and Phenol, 2-methyl-6-(2-propenyl)-.[1]

The strategic placement of the allyl and methyl groups ortho to the hydroxyl group imparts unique chemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis. Its utility is particularly noted in the construction of heterocyclic systems and as a precursor for various bioactive molecules. This guide will delve into the technical details of its synthesis, properties, and applications, providing a foundational resource for laboratory and industrial use.

Key Identifiers:

Physicochemical Properties

This compound is a colorless to orange liquid at room temperature.[] A summary of its key physicochemical properties is presented in Table 1, providing essential data for handling, storage, and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 231-233 °C | [3][8][4][6] |

| Density | 0.992 g/mL at 25 °C | [3][8][4] |

| Refractive Index (n20/D) | 1.538 | [3][8][4] |

| Flash Point | 94 °C (201.2 °F) - closed cup | |

| Form | Liquid | [3][6] |

These properties are critical for predicting the behavior of the compound under various experimental conditions and for implementing appropriate safety measures during its handling and storage.

Synthesis and Reaction Mechanisms

The primary and most established route for the synthesis of ortho-allyl phenols, including this compound, is through the Claisen rearrangement of an allyl aryl ether. This intramolecular thermal rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds.

Two-Step Synthesis via Williamson Ether Synthesis and Claisen Rearrangement

The synthesis of this compound is typically achieved in a two-step process starting from o-cresol (2-methylphenol).

Step 1: Williamson Ether Synthesis of Allyl 2-methylphenyl ether

The first step involves the formation of an allyl aryl ether through the Williamson ether synthesis. Here, o-cresol is deprotonated by a base, such as an alkali metal hydroxide, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an allyl halide (commonly allyl chloride or allyl bromide) via an SN2 reaction to yield allyl 2-methylphenyl ether.[10]

Step 2: Claisen Rearrangement to this compound

The resulting allyl 2-methylphenyl ether undergoes a thermal Claisen rearrangement to produce this compound.[10][11][12] This reaction is a[1][1]-sigmatropic rearrangement. The neat ether is heated, causing the allyl group to migrate from the oxygen atom to the ortho position of the aromatic ring.[12] The presence of the methyl group at one ortho position directs the incoming allyl group to the other vacant ortho position (position 6).

Caption: General scheme of the Claisen rearrangement.

Experimental Protocol: Synthesis of this compound

Materials:

-

o-Cresol

-

Allyl chloride or allyl bromide

-

Sodium hydroxide or potassium hydroxide

-

Anhydrous solvent (e.g., acetone or ethanol)

-

Non-polar solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Part A: Synthesis of Allyl 2-methylphenyl ether

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol in a suitable anhydrous solvent.

-

Add powdered sodium hydroxide or potassium hydroxide to the solution and stir to form the sodium or potassium salt of o-cresol.

-

Slowly add allyl chloride or allyl bromide to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude allyl 2-methylphenyl ether.

Part B: Claisen Rearrangement to this compound

-

Place the crude allyl 2-methylphenyl ether in a flask equipped for distillation.

-

Heat the ether under an inert atmosphere. The rearrangement is typically carried out at temperatures around 200 °C.[12]

-

The progress of the rearrangement can be monitored by observing the rise in the boiling point of the reaction mixture.[12]

-

After the rearrangement is complete, the crude this compound can be purified by vacuum distillation.[12]

Applications in Drug Development

Substituted phenols are important structural motifs in a wide range of pharmaceuticals. While direct applications of this compound in approved drugs are not extensively documented, its utility as a versatile building block in medicinal chemistry is significant.

-

Precursor for Heterocyclic Compounds: The ortho-allyl and hydroxyl groups can participate in various cyclization reactions to form substituted benzofurans, chromanes, and other heterocyclic systems. These scaffolds are present in many biologically active molecules.

-

Modification of Bioactive Phenols: The allyl group can be further functionalized through reactions such as oxidation, reduction, or addition reactions, allowing for the synthesis of a library of derivatives from a common intermediate. This is a common strategy in lead optimization during drug discovery. For instance, related phenolic compounds are used in the synthesis of antioxidants and anti-inflammatory agents.[13][14]

-

Polymer and Material Science: Phenolic compounds are precursors to phenolic resins and other polymers. The allyl group provides a site for polymerization or cross-linking.

Analytical and Characterization Techniques

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the hydroxyl (-OH) group around 3400 cm⁻¹ and peaks corresponding to C=C stretching of the allyl group and the aromatic ring.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide distinct signals for the aromatic protons, the vinyl protons of the allyl group, the methylene protons of the allyl group, the methyl protons, and the hydroxyl proton.

-

¹³C NMR: Will show characteristic chemical shifts for the carbons of the aromatic ring, the allyl group, and the methyl group.

-

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the compound (148.20 g/mol ).[1][9]

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the compound and to monitor the progress of synthesis reactions.

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[15][16]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[15][16][17]

Conclusion

This compound, with the preferred IUPAC name 2-methyl-6-(prop-2-en-1-yl)phenol, is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via the Claisen rearrangement is a classic and efficient method. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in research and development.

References

- PubChem. This compound.

- Molbase. This compound. [Link]

- CPAchem.

- PubChemLite. This compound (C10H12O). [Link]

- ResearchGate. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link]

- PrepChem.

- Google Patents. Process for preparing 2-allyl phenol.

- PubChem. 6-Allylguaiacol.

- MDPI.

Sources

- 1. This compound | C10H12O | CID 76883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-烯丙基-6-甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 3354-58-3 [sigmaaldrich.com]

- 7. 2-烯丙基-6-甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 3354-58-3 [chemicalbook.com]

- 9. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]

- 10. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. 6-Allylguaiacol | C10H12O2 | CID 347577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. bg.cpachem.com [bg.cpachem.com]

An In-Depth Technical Guide to 2-Allyl-6-methylphenol: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-6-methylphenol, a substituted phenolic compound, represents a versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a reactive hydroxyl group, an allyl moiety, and a methyl-substituted aromatic ring, provides multiple avenues for chemical modification. This guide offers a comprehensive overview of the molecular and physical characteristics of this compound, a detailed exploration of its synthesis, and insights into its applications as a precursor for developing novel bioactive molecules. As a Senior Application Scientist, this document aims to provide not only foundational knowledge but also practical insights to empower researchers in their scientific endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in research and development. This compound is a liquid at room temperature with a characteristic boiling point.[1][2] Its identity is unequivocally established by a unique set of identifiers and a well-defined molecular structure.

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-6-(prop-2-en-1-yl)phenol | [3] |

| CAS Number | 3354-58-3 | [1][3] |

| Molecular Formula | C₁₀H₁₂O | [3][] |

| Molecular Weight | 148.20 g/mol | [2][3][] |

| Boiling Point | 231-233 °C | [1][2] |

| Density | 0.992 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.538 | [1][2] |

| InChI | InChI=1S/C10H12O/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7,11H,1,5H2,2H3 | [3] |

| SMILES | CC1=C(O)C(=CC=C1)CC=C | [1] |

Molecular Structure

The molecular structure of this compound consists of a phenol ring substituted with a methyl group at the 6-position and an allyl group at the 2-position. This arrangement provides a sterically hindered phenolic hydroxyl group and a reactive double bond in the allyl substituent, both of which are key to its chemical versatility.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound is achieved through a two-step process: the Williamson ether synthesis to form the precursor, allyl o-cresyl ether, followed by a thermal Claisen rearrangement.[5][6][7][8] This synthetic strategy is a classic example of leveraging pericyclic reactions to achieve specific carbon-carbon bond formation on an aromatic ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is a representative procedure adapted from general methods for Williamson ether synthesis and Claisen rearrangement.[9][10]

Step 1: Synthesis of Allyl o-cresyl ether (Williamson Ether Synthesis)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-cresol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable solvent such as acetone or acetonitrile.

-

Addition of Allyl Bromide: While stirring the mixture, add allyl bromide (1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in a suitable organic solvent like diethyl ether and wash with a 5% sodium hydroxide solution to remove any unreacted o-cresol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain allyl o-cresyl ether.

Step 2: Synthesis of this compound (Claisen Rearrangement)

-

Reaction Setup: Place the purified allyl o-cresyl ether in a flask equipped for distillation or with a reflux condenser.

-

Thermal Rearrangement: Heat the ether to approximately 200-220 °C under an inert atmosphere (e.g., nitrogen or argon).[5] The rearrangement is typically complete within a few hours.[10]

-

Monitoring: The progress of the rearrangement can be monitored by TLC or Gas Chromatography (GC).

-

Purification: The resulting this compound can be purified by vacuum distillation.

Applications in Drug Discovery and Development

Phenolic compounds are a cornerstone in the development of new therapeutic agents due to their diverse biological activities. This compound, with its modifiable functional groups, serves as an excellent starting material for the synthesis of novel bioactive molecules.

Antifungal Agents

Research has demonstrated that 2-allylphenol and its derivatives possess significant antifungal properties.[6][11] The mechanism of action is believed to involve the inhibition of fungal respiration.[6][11] This makes this compound a valuable scaffold for the development of new agricultural and clinical antifungal agents.

Mechanism of Antifungal Action: Studies on Botrytis cinerea have shown that 2-allylphenol derivatives can inhibit both the normal and alternative respiratory pathways in fungi.[6][11] Specifically, some of the more potent derivatives have been found to inhibit the expression of the gene responsible for the alternative oxidase enzyme (AOX), which fungi can use to bypass conventional respiratory inhibitors.[11]

Caption: Proposed mechanism of antifungal action.

Building Block for Bioactive Molecules

The structural features of this compound make it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications. The allyl group can undergo a variety of transformations, including oxidation, reduction, and addition reactions, while the phenolic hydroxyl group and the aromatic ring can be further functionalized. This allows for the creation of a diverse library of compounds for biological screening. For instance, related phenolic compounds like eugenol have been extensively used as building blocks for the synthesis of natural products and their analogs.[12]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. Studies on derivatives of 2-allylphenol have provided valuable SAR insights. For example, modification of the hydroxyl group to a methoxy or acetyl group has been shown to dramatically increase its antifungal activity against Botrytis cinerea.[6][11] This suggests that the hydrogen-bonding capability of the hydroxyl group may not be essential for its antifungal action and that modulating the lipophilicity and electronic properties of this position can lead to more potent compounds. Further derivatization of the aromatic ring, such as the introduction of nitro groups, has also been shown to influence the antifungal potency, highlighting the importance of the electronic and steric properties of the entire molecule.[13]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its well-defined molecular structure and physicochemical properties, coupled with a straightforward and efficient synthetic route, make it a readily accessible and versatile chemical entity. The demonstrated antifungal activity of its derivatives and its potential as a scaffold for the development of other bioactive molecules underscore its importance as a valuable building block. The insights into its mechanism of action and structure-activity relationships provide a solid foundation for the rational design of novel and more effective therapeutic agents. This guide serves as a comprehensive resource to facilitate and inspire further research into the myriad applications of this compound.

References

- BenchChem. (2025). Application Notes and Protocols for the Claisen Rearrangement of Substituted Allyl Aryl Ethers.

- Carrasco, H., et al. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. International Journal of Molecular Sciences, 24(7), 6530. [Link]

- Organic Reactions. (n.d.). The Claisen Rearrangement. [Link]

- Carrasco, H., et al. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. PubMed. [Link]

- Wikipedia. (2023). Claisen rearrangement. [Link]

- ChemSynthesis. (2025). This compound. [Link]

- Name-Reaction.com. (n.d.). Claisen rearrangement. [Link]

- Google Patents. (1977). Process for preparing 2-allyl phenol.

- ResearchGate. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link]

- PubChem. (n.d.). This compound. [Link]

- Díaz, K., et al. (2019). Synthesis and In Vitro Growth Inhibition of 2-Allylphenol Derivatives Against Phythopthora cinnamomi Rands. Molecules, 24(22), 4159. [Link]

- Li, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry, 234, 114247. [Link]

- Yamamoto, F., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. [Link]

- Naghdi Badi, H., et al. (2017). An Overview on Two Valuable Natural and Bioactive Compounds, Thymol and Carvacrol, in Medicinal Plants. Journal of Medicinal Plants, 16(63), 1-32. [Link]

- Lopera, Y. A., et al. (2016). The Multiple Faces of Eugenol. A Versatile Starting Material and Building Block for Organic and Bio-Organic Synthesis and a Convenient Precursor Toward Bio-Based Fine Chemicals. Journal of the Brazilian Chemical Society, 27(8), 1369-1399. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound 98 3354-58-3 [sigmaaldrich.com]

- 3. This compound | C10H12O | CID 76883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. Claisen Rearrangement [organic-chemistry.org]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. name-reaction.com [name-reaction.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]

- 11. 2-Allylphenol synthesis - chemicalbook [chemicalbook.com]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

Spectroscopic Data for 2-Allyl-6-methylphenol: A Technical Guide for Researchers

This guide provides an in-depth analysis of the key spectroscopic data for 2-Allyl-6-methylphenol (CAS No. 3354-58-3), a valuable intermediate in synthetic chemistry and potential building block in drug discovery.[1][2] Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural confirmation. This document moves beyond a simple data repository to offer a practical, field-proven perspective on data acquisition and interpretation, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₁₂O, Mol. Wt.: 148.20 g/mol ) is a disubstituted phenol featuring both an allyl and a methyl group ortho to the hydroxyl functionality.[1] This unique arrangement of aromatic and aliphatic moieties gives rise to a distinct and highly informative spectroscopic profile. The primary analytical techniques discussed—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—each provide complementary information essential for unambiguous structural elucidation.

The logical workflow for the spectroscopic analysis of a synthesized batch of this compound is outlined below. This process ensures a hierarchical approach, starting with crude sample analysis and moving towards purification and definitive structural confirmation.

Caption: Experimental workflow for synthesis and spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound. Spectra are typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3]

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of CDCl₃.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a direct map of the proton environments in the molecule. The integration of each signal corresponds to the number of protons it represents.

Caption: Molecular structure with atom numbering for NMR assignments.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 4 | ~7.01 | d | 1H | ~7.5 | Ar-H |

| 5 | ~6.82 | t | 1H | ~7.6 | Ar-H |

| 3 | ~6.95 | d | 1H | ~7.4 | Ar-H |

| 8 | ~5.95-6.10 | m | 1H | - | Allyl vinyl C-H |

| 9 | ~5.05-5.15 | m | 2H | - | Allyl terminal =CH₂ |

| 7 | ~3.40 | d | 2H | ~6.5 | Allyl Ar-CH₂ |

| OH | ~4.80 | s (br) | 1H | - | Phenolic OH |

| 10 | 2.25 | s | 3H | - | Ar-CH₃ |

Note: Exact chemical shifts and coupling constants can vary slightly depending on sample concentration and instrument calibration. Data is interpreted from available spectra on SpectraBase.[4]

Interpretation Insights:

-

Aromatic Region (δ 6.8-7.1 ppm): The three aromatic protons appear as a complex multiplet or distinct doublets and a triplet, characteristic of a 1,2,3-trisubstituted benzene ring.

-

Allyl Group: The internal vinyl proton (H-8) at ~5.95-6.10 ppm is a complex multiplet due to coupling with both the terminal vinyl protons (H-9) and the allylic methylene protons (H-7). The two terminal vinyl protons (H-9) appear between 5.05-5.15 ppm. The benzylic-allylic protons (H-7) are deshielded by the aromatic ring and appear as a doublet around 3.40 ppm.

-

Methyl and Hydroxyl Protons: The methyl protons (H-10) give a sharp singlet at ~2.25 ppm. The phenolic hydroxyl proton gives a broad singlet around 4.80 ppm; its chemical shift is highly dependent on concentration and temperature and will exchange with D₂O.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Atom # | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~151.8 | Ar C-OH |

| 6 | ~122.1 | Ar C-CH₃ |

| 2 | ~128.5 | Ar C-CH₂ |

| 4 | ~127.3 | Ar C-H |

| 5 | ~121.0 | Ar C-H |

| 3 | ~126.5 | Ar C-H |

| 8 | ~137.0 | Allyl =CH- |

| 9 | ~115.8 | Allyl =CH₂ |

| 7 | ~34.5 | Allyl Ar-CH₂ |

| 10 | ~16.2 | Ar-CH₃ |

Note: Data is interpreted from available spectra on SpectraBase.[4] Exact values may vary.

Interpretation Insights:

-

Aromatic Carbons: Six distinct signals are observed for the aromatic ring. The carbon bearing the hydroxyl group (C-1) is the most deshielded (~151.8 ppm). The other substituted carbons (C-2, C-6) are found at ~128.5 and ~122.1 ppm, respectively.

-

Allyl Carbons: The internal (C-8) and terminal (C-9) vinyl carbons are observed at ~137.0 and ~115.8 ppm, respectively. The allylic methylene carbon (C-7) appears upfield at ~34.5 ppm.

-

Methyl Carbon: The methyl carbon (C-10) is the most shielded, appearing at ~16.2 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum is typically acquired neat (as a thin liquid film) on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.[1]

Experimental Protocol (ATR-FTIR)

-

Instrument Setup: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction if necessary.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3500-3400 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| ~3080 | Medium | =C-H Stretch | Alkene & Aromatic |

| ~2980-2850 | Medium-Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1640 | Medium | C=C Stretch | Alkene |

| ~1600, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1230 | Strong | C-O Stretch | Phenol |

| ~995, 915 | Strong | =C-H Bend (out-of-plane) | Alkene (C-H wag) |

| ~750 | Strong | C-H Bend (out-of-plane) | 1,2,3-Trisubstituted Ring |

Note: Data interpreted from available spectra on PubChem and general IR correlation tables.[1][5]

Interpretation Insights:

-

The most prominent feature is the broad, strong absorption band centered around 3450 cm⁻¹, which is definitive for the O-H stretch of the phenolic hydroxyl group.

-

The presence of the allyl group is confirmed by the C=C stretch at ~1640 cm⁻¹ and the strong, sharp out-of-plane C-H bending vibrations at ~995 and 915 cm⁻¹.

-

Aromatic C=C stretching bands are visible near 1600 and 1480 cm⁻¹. The strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted (or 1,2,3-trisubstituted) aromatic ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation.

Experimental Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution onto a nonpolar capillary column (e.g., DB-5ms). Use a temperature program starting at ~80 °C and ramping to ~250 °C to ensure proper elution.

-

MS Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 300.

Mass Spectrum Interpretation

The mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the integer mass of the molecule, along with several fragment ions resulting from predictable bond cleavages.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 148 . Aromatic systems tend to produce a relatively intense molecular ion peak due to their stability.[6]

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical (M-15): A common fragmentation for methylated aromatics is the loss of a methyl radical (•CH₃) via benzylic cleavage to form a stable ion. This would result in a peak at m/z = 133 .

-

Loss of Allyl Radical (M-41): Cleavage of the bond between the aromatic ring and the allyl group would result in the loss of an allyl radical (•C₃H₅), giving a peak at m/z = 107 . This fragment corresponds to the methylphenol cation.

-

Retro-Diels-Alder or Rearrangement: Phenols with ortho-allyl groups can undergo complex rearrangements, often leading to the loss of CO (m/z -28). For instance, the [M-CH₃]⁺ ion at m/z 133 could potentially lose CO to give a fragment at m/z = 105 .

-

Table 4: Predicted Major Ions in the EI Mass Spectrum

| m/z | Predicted Identity | Notes |

| 148 | [C₁₀H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | [M - CH₃]⁺ | Loss of methyl radical |

| 107 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 105 | [M - CH₃ - CO]⁺ | Subsequent loss of CO from m/z 133 |

Note: Fragmentation data is predicted based on established fragmentation rules for phenols and substituted aromatics and supported by NIST GC-MS data.[1][6]

References

- PubChem.this compound Compound Summary (CID 76883).

- AIST.Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology, Japan. [Link][10]

- PubChemLite.this compound (C10H12O).[Link][11]

- SpectraBase.6-Allyl-o-cresol. Wiley Science Solutions. [Link][5]

- Chemistry LibreTexts.

- Fulmer, G. R., et al. (2010).NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link][4]

- University of California, Santa Cruz.Characteristic IR Absorption Peaks of Functional Groups.[Link][6]

Sources

The Genesis of Stability: A Technical Guide to the Discovery and History of Hindered Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hindered phenols represent a cornerstone of synthetic antioxidant technology, providing stability to a vast array of organic materials, from everyday plastics to high-performance lubricants and even finding applications in the pharmaceutical realm. Their unique molecular architecture, characterized by bulky alkyl groups flanking a phenolic hydroxyl group, is the key to their remarkable efficacy in neutralizing free radicals and arresting oxidative degradation. This in-depth technical guide navigates the historical landscape of their discovery, delves into the fundamental principles of their synthesis and mechanism of action, and explores their multifaceted applications. We will examine key experimental protocols for their evaluation and present comparative data to inform the selection of these critical additives.

The Dawn of Antioxidant Science: A Historical Perspective

The journey to understanding and combating oxidative degradation is a story of observation, chemical intuition, and industrial necessity. The 19th century saw the first scientific recognitions of material aging due to environmental factors.

-